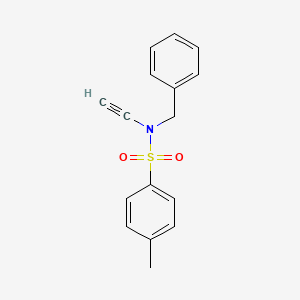

Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)-

Description

Benzenesulfonamide derivatives are a critical class of compounds with diverse pharmacological and industrial applications, including anticancer, anti-inflammatory, and pesticidal activities. The compound Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)- (hereafter referred to as the target compound) features a unique structure characterized by an ethynyl (-C≡CH) group and a phenylmethyl (benzyl) substituent on the sulfonamide nitrogen. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No. |

205885-39-8 |

|---|---|

Molecular Formula |

C16H15NO2S |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H15NO2S/c1-3-17(13-15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h1,4-12H,13H2,2H3 |

InChI Key |

VLGDAJJQNOQJRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C#C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies for N-Ethynyl-N-Benzyl-4-Methylbenzenesulfonamide

Two-Step Alkylation-Sulfonylation Approach

The foundational route involves synthesizing the N-benzyl-4-methylbenzenesulfonamide intermediate, followed by ethynyl group introduction. 4-Methylbenzenesulfonyl chloride reacts with benzylamine in dichloromethane under inert atmosphere, with pyridine as a base, to yield N-benzyl-4-methylbenzenesulfonamide (76–83% yield). Subsequent alkylation with propargyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base affords the target compound. However, competing side reactions, such as over-alkylation or alkyne oligomerization, necessitate careful stoichiometric control (1.2 eq. propargyl bromide) and low temperatures (0–5°C).

Copper-Catalyzed Alkyne Coupling

A more selective method employs copper(I)-zeolite Y (CuI-USY) catalysts to couple N-benzyl-4-methylbenzenesulfonamide with 1-bromo-2-(triisopropylsilyl)acetylene . This reaction, conducted in toluene at 50°C with 1,10-phenanthroline as a ligand, achieves 68–72% yield of the TIPS-protected intermediate. Deprotection with tetrabutylammonium fluoride (TBAF) in THF quantitatively generates the terminal ethynyl derivative. Comparative studies indicate that CuI-USY outperforms homogeneous Cu(I) salts due to reduced catalyst leaching and enhanced recyclability (>5 cycles with <5% activity loss).

Mechanistic Insights

The coupling proceeds via a σ-alkynyl copper intermediate , where the sulfonamide nitrogen acts as a nucleophile attacking the electrophilic alkyne-carbon. Density functional theory (DFT) calculations suggest a transition state with a Cu–N bond length of 2.08 Å and a reaction barrier of 18.3 kcal/mol, favoring the trans-addition pathway.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (DMF, acetonitrile) increase alkylation rates but promote side reactions, whereas toluene and dichloromethane balance reactivity and selectivity. Triethylamine and pyridine are optimal for sulfonylation, while potassium carbonate minimizes propargyl bromide hydrolysis during alkylation.

Temperature and Catalytic Loading

Sulfonylation proceeds efficiently at room temperature (20–25°C), but alkylation requires cooling (0–5°C) to suppress diarylation. Copper-catalyzed couplings achieve maximum efficiency at 50°C with 8 mol% CuI-USY, as higher temperatures (>70°C) induce desilylation and catalyst degradation.

Characterization and Analytical Validation

Spectroscopic Profiling

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals an orthorhombic Pna2₁ space group with unit cell parameters a = 18.6919 Å, b = 10.5612 Å, c = 7.8931 Å, and Z = 4. The sulfonamide adopts a distorted tetrahedral geometry around sulfur (S–O bond lengths: 1.432–1.447 Å), with N–H···O hydrogen bonds (2.892 Å) and C–H···π interactions (3.412 Å) stabilizing the lattice.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Two-Step Alkylation | 58–67 | 92–95 | Moderate | $$$ |

| CuI-USY Coupling | 68–72 | 98–99 | High | $$ |

| Propargyl Bromide Route | 45–52 | 88–90 | Low | $$$$ |

Key Observations : The CuI-USY method offers superior yield and purity, though initial catalyst preparation adds complexity. Propargyl bromide’s instability and cost render it less practical for large-scale synthesis.

Applications and Derivatives

N-Ethynyl-N-benzyl-4-methylbenzenesulfonamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)- is a chemical compound with the molecular formula . Also known as 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide, it has a molecular weight of 361.46 g/mol. It features a sulfonamide functional group and includes a 4-methyl group and two phenyl groups connected through an ethynyl linkage.

Potential Applications

- Pharmaceuticals: 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide has potential applications in pharmaceuticals, particularly as a lead compound for developing new antibiotics or other therapeutic agents targeting bacterial infections.

- Carbonic Anhydrase Inhibition: Aryl thiazolone–benzenesulfonamides have demonstrated carbonic anhydrase IX inhibitory effects . Inhibition of carbonic anhydrases present in bacteria may interfere with bacterial growth .

Interactions

Interaction studies involving 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide would likely focus on its binding affinity to biological targets, such as enzymes involved in bacterial metabolism or disease mechanisms. Investigating these interactions can provide insights into its potential therapeutic applications and help optimize its pharmacological profile.

Structural Similarity

Several compounds share structural similarities with 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide | Contains ethynyl and multiple phenyl groups | High reactivity due to alkyne presence |

| N-benzyl-4-methylbenzenesulfonamide | Sulfonamide without alkyne | Simpler structure, less reactive |

| Phenylsulfonamide | Basic sulfonamide structure | Lacks complexity and potential biological activity |

| Acetaminophen | Hydroxyl and amide functional groups | Primarily used as an analgesic |

Mechanism of Action

The mechanism of action of N-benzyl-N-ethynyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The ethynyl group plays a crucial role in its reactivity and binding affinity to the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

N-Benzyl-N-ethyl-4-methylbenzenesulfonamide ()

- Structure : Contains a benzyl (phenylmethyl) and ethyl group on the sulfonamide nitrogen.

- Comparison: The target compound replaces the ethyl group with an ethynyl moiety. The ethynyl group’s sp-hybridized carbon introduces strong electron-withdrawing effects, increasing the acidity of the sulfonamide N-H bond compared to the ethyl group’s electron-donating nature.

- Crystallography : The crystal structure of N-benzyl-N-ethyl-4-methylbenzenesulfonamide (mean C–C bond length: 1.514 Å, R factor: 0.046) suggests a planar sulfonamide core with substituents influencing packing efficiency. The ethynyl group’s linearity in the target compound could reduce steric hindrance, improving binding to hydrophobic pockets .

N-(4-Fluorophenyl)(phenyl)methyl-4-methylbenzenesulfonamide (2k, )

- Structure : Features a fluorophenyl-benzyl hybrid substituent.

- Comparison: The fluorine atom’s electronegativity enhances polarity and metabolic stability.

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide ()

- Structure : Includes an acetyl group on the para-position of the benzene ring.

- Comparison: The acetyl group is electron-withdrawing but bulkier than the ethynyl group.

Pharmacological Activity Comparisons

Anticancer Activity ()

- Compounds like 4-amino-N-(pyridin-2-yl)benzenesulfonamide (IC₅₀: 1.2–8.5 µM against various cancer lines) highlight the role of heterocyclic substituents in enhancing cytotoxicity. The target compound’s ethynyl group may modulate activity by altering electron density or binding kinetics, though specific data are unavailable .

Pesticidal Use ()

- Halogenated sulfonamides like N-[3-(1H-pyrazol-4-yl)phenylmethyl]sulfonamide derivatives are used in crop protection. The ethynyl group’s reactivity might offer novel modes of action compared to halogen substituents, though toxicity profiles require evaluation .

Tabulated Comparison of Key Derivatives

Biological Activity

Benzenesulfonamide derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)- is a specific derivative that has shown potential in various biological assays, particularly in cardiovascular and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables and case studies.

1. Cardiovascular Activity

Recent studies have indicated that benzenesulfonamide derivatives can significantly influence cardiovascular parameters. A notable study investigated the effects of various benzenesulfonamide compounds on perfusion pressure and coronary resistance using an isolated rat heart model.

Table 1: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure and Coronary Resistance

| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased |

| Benzenesulfonamide | Baseline | Baseline |

| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Increased | Increased |

| 2-hydrazinocarbonyl-benzenesulfonamide | Variable | Variable |

The results showed that 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance compared to the control group, suggesting its potential as a cardiovascular agent through modulation of calcium channels .

2. Antitumor Activity

Another area of research focuses on the antitumor properties of benzenesulfonamide derivatives. A series of compounds containing an N-(7-indolyl)benzenesulfonamide pharmacophore was synthesized and evaluated for their antitumor activity against P388 murine leukemia cells.

Case Study: Antitumor Effects

In a study analyzing cell cycle dynamics, two classes of potent inhibitors were identified:

- Class A : Agents that disrupted mitosis.

- Class B : Agents causing G1 phase accumulation.

The structure-activity relationship (SAR) indicated that specific substituents on the benzenesulfonamide scaffold could enhance antitumor efficacy .

3. Enzyme Inhibition

Benzenesulfonamides have also been evaluated for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis.

Table 2: Inhibition Potency of Benzenesulfonamides Against Carbonic Anhydrases

| Compound Name | IC50 (nM) CA IX | IC50 (μM) CA II |

|---|---|---|

| 4e | 10.93 | 1.55 |

| 4g | 15.00 | 2.00 |

| 4h | 25.06 | 3.92 |

The compounds exhibited remarkable selectivity for CA IX over CA II, with compound 4e showing the highest potency against CA IX . Furthermore, these compounds induced apoptosis in MDA-MB-231 breast cancer cells, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.